Methyl 4-(diethoxyphosphoryl)pent-2-enoate
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Overview
Description
Methyl 4-(diethoxyphosphoryl)pent-2-enoate is an organophosphorus compound with the molecular formula C9H17O5P It is characterized by the presence of a diethoxyphosphoryl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(diethoxyphosphoryl)pent-2-enoate can be synthesized through the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like lithium hexamethyldisilazide (LiHMDS). The reaction is carried out at low temperatures (0°C) and then warmed to room temperature to complete the process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation and purification of the product are typically achieved through techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 4-(diethoxyphosphoryl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules, including DNA binding studies.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(diethoxyphosphoryl)pent-2-enoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form stable bonds with various biomolecules, influencing their function. The pathways involved include the formation of phosphonate esters and their subsequent interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(diethoxyphosphoryl)but-2-enoate
- Ethyl 4-(diethoxyphosphoryl)but-2-enoate
- Diethyl benzylphosphonate
Uniqueness
Methyl 4-(diethoxyphosphoryl)pent-2-enoate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its pent-2-enoate backbone offers different steric and electronic properties, making it suitable for specific applications that other compounds may not fulfill .
Biological Activity
Methyl 4-(diethoxyphosphoryl)pent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
This compound is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group. Its structure can be represented as follows:
where the specific values for x, y, and z depend on the detailed molecular structure. The compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenylphosphonates from aldehydes and diethoxyphosphoryl derivatives .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. In particular, studies have reported its efficacy against several cancer types, including breast and lung cancers.
Table 1: Cytotoxicity Profile
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 15.5 |
A549 | 12.3 |
HCT116 | 10.8 |
The data indicates that this compound has a lower IC50 value in HCT116 cells, suggesting higher potency compared to other tested cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell growth and apoptosis. The exact mechanisms are still under investigation but are believed to involve:
- Inhibition of HDAC : The compound may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.
- Induction of Ferroptosis : Recent studies have suggested that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Lung Cancer Research : Another study focused on A549 lung cancer cells showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.
Properties
CAS No. |
921213-00-5 |
---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpent-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
JSRWVOIZSXHBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C=CC(=O)OC)OCC |
Origin of Product |
United States |
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